Product packaging for 2-Bromo-5-methoxybenzaldehyde(Cat. No.:CAS No. 7507-86-0)

2-Bromo-5-methoxybenzaldehyde

Cat. No.: B1267466
CAS No.: 7507-86-0
M. Wt: 215.04 g/mol
InChI Key: XNHKTMIWQCNZST-UHFFFAOYSA-N
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Description

Contextualization within Brominated Benzaldehydes and Methoxyaromatics Research

Brominated benzaldehydes are a class of organic compounds that have established importance as intermediates in a wide array of organic syntheses. google.com The presence of a bromine atom on the aromatic ring significantly influences the reactivity of the molecule, often serving as a handle for cross-coupling reactions or as a directing group in further electrophilic substitutions. The aldehyde group itself is highly reactive and participates in numerous transformations to introduce diverse functionalities. The typical preparation of these compounds involves the direct bromination of the corresponding hydroxy and/or alkoxybenzaldehydes. google.com

Methoxyaromatics, compounds containing a methoxy (B1213986) group attached to an aromatic ring, are prevalent in natural products and pharmacologically active molecules. The methoxy group can influence the electronic properties of the aromatic ring and can be a key feature for biological activity. In drug discovery, for instance, the strategic placement of methoxy groups can enhance binding affinity to biological targets and improve pharmacokinetic profiles.

2-Bromo-5-methoxybenzaldehyde combines the key features of both brominated benzaldehydes and methoxyaromatics. The interplay between the electron-withdrawing aldehyde group, the deactivating but ortho-, para-directing bromine atom, and the activating, ortho-, para-directing methoxy group creates a unique reactivity profile that synthetic chemists can exploit.

Significance as a Precursor and Building Block in Organic Synthesis

The strategic arrangement of functional groups in this compound makes it a valuable precursor and building block for the synthesis of a variety of complex organic molecules. chemimpex.com Its utility is particularly notable in the pharmaceutical and agrochemical industries. chemimpex.com

The aldehyde functional group can be readily oxidized to a carboxylic acid, as demonstrated by the synthesis of 2-bromo-5-methoxybenzoic acid. chemicalbook.com This transformation is a key step in the synthesis of various compounds, including urolithin A, a metabolite known to restore mitochondria and reverse muscle aging. google.com The aldehyde can also be converted to other functional groups, such as alcohols or amines, through reductive amination.

The bromine atom on the aromatic ring is a key feature for introducing molecular diversity. It can be readily displaced or participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds. This allows for the construction of complex molecular scaffolds.

Furthermore, the methoxy group can be cleaved to reveal a hydroxyl group, as seen in the synthesis of 2-bromo-5-hydroxybenzaldehyde. chemicalbook.com This unmasking of a phenolic hydroxyl group provides another point for further functionalization or for mimicking the structure of natural products.

The compound has been utilized as an intermediate in the synthesis of various pharmaceutical agents, including those with anti-inflammatory and analgesic properties. chemimpex.com It is also employed in the creation of functional materials like polymers and coatings, and in the development of fluorescent probes for biological imaging. chemimpex.com For example, it has been a key intermediate in the synthesis of (-)-galantamine, a drug used for Alzheimer's disease. google.com

Below is a table summarizing the key properties of this compound:

PropertyValueSource
CAS Number 7507-86-0 scbt.com
Molecular Formula C8H7BrO2 scbt.com
Molecular Weight 215.04 g/mol nih.gov
Appearance Powder sigmaaldrich.com
Melting Point 71-76 °C sigmaaldrich.com
IUPAC Name This compound nih.gov
Synonyms 3-Methoxy-6-bromobenzaldehyde scbt.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrO2 B1267466 2-Bromo-5-methoxybenzaldehyde CAS No. 7507-86-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c1-11-7-2-3-8(9)6(4-7)5-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNHKTMIWQCNZST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10322503
Record name 2-bromo-5-methoxybenzaldehyde
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Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7507-86-0
Record name 7507-86-0
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Record name 2-bromo-5-methoxybenzaldehyde
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Record name 2-Bromo-5-methoxybenzaldehyde
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Synthetic Methodologies for 2 Bromo 5 Methoxybenzaldehyde

Regioselective Bromination Approaches

The key challenge in synthesizing 2-bromo-5-methoxybenzaldehyde lies in controlling the position of bromination on the aromatic ring. The presence of both a methoxy (B1213986) and a formyl group, which have different directing effects in electrophilic aromatic substitution, necessitates carefully chosen reaction conditions to achieve the desired 2-bromo-5-methoxy substitution pattern.

Bromination of 3-Methoxybenzaldehyde (B106831) using N-Bromosuccinimide (NBS) under Controlled Acidic Conditions

A common and effective method for the synthesis of this compound involves the direct bromination of 3-methoxybenzaldehyde using N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out under controlled acidic conditions to ensure high regioselectivity. nih.gov

The bromination of 3-methoxybenzaldehyde with NBS proceeds via an electrophilic aromatic substitution mechanism. researchgate.net In the presence of an acid catalyst, NBS generates a small, steady concentration of molecular bromine (Br2) or a related electrophilic bromine species. wikipedia.orgmasterorganicchemistry.com The electrophile then attacks the electron-rich aromatic ring of 3-methoxybenzaldehyde to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. researchgate.net Finally, a base (such as the succinimide (B58015) anion) removes a proton from the carbon bearing the bromine atom, restoring aromaticity and yielding the brominated product. wikipedia.org

The use of NBS is advantageous as it provides a low concentration of bromine, which can help to avoid over-bromination and side reactions that may occur with the direct use of liquid bromine. masterorganicchemistry.com The reaction conditions, including the choice of solvent and acid catalyst, can be optimized to enhance the yield and regioselectivity of the desired product. nih.gov

The methoxy group (-OCH3) is a powerful activating and ortho-, para-directing group in electrophilic aromatic substitution. vaia.comproprep.comwizeprep.com This is due to its ability to donate electron density to the aromatic ring through resonance, which stabilizes the positive charge of the arenium ion intermediate, particularly when the electrophile attacks at the ortho and para positions relative to the methoxy group. vaia.comyoutube.com

In the case of 3-methoxybenzaldehyde, the methoxy group strongly directs the incoming electrophile (bromine) to the ortho and para positions. The two ortho positions are C2 and C4, and the para position is C6. The formyl group (-CHO), on the other hand, is a deactivating and meta-directing group. Therefore, the positions ortho and para to the methoxy group are the most activated towards electrophilic attack. The position para to the methoxy group (C6) is also ortho to the deactivating formyl group, making it less favorable for substitution. Between the two ortho positions (C2 and C4), the C2 position is generally favored for bromination, leading to the formation of this compound. This preference can be attributed to a combination of electronic and steric factors.

Bromination of Protected Hydroxybenzaldehyde Derivatives

An alternative synthetic route to this compound involves the bromination of a hydroxybenzaldehyde derivative where the hydroxyl group is first protected. This strategy is particularly useful when direct bromination of the unprotected hydroxybenzaldehyde leads to undesired side reactions or poor regioselectivity.

The hydroxyl group is highly reactive and can interfere with many organic reactions. libretexts.org Therefore, it is often necessary to protect it as a less reactive functional group. A common protecting group for hydroxyls is the methyl ether. libretexts.org For instance, 3-hydroxybenzaldehyde (B18108) can be converted to 3-methoxybenzaldehyde. This protection prevents the hydroxyl group from reacting with the brominating agent and also modifies its directing effect during the subsequent electrophilic bromination step.

The protection of a hydroxyl group as a methoxy ether is a straightforward process, often achieved by reacting the corresponding phenol (B47542) with a methylating agent such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base.

Once the desired bromination has been achieved on the protected molecule, the protecting group must be removed to yield the final product. The cleavage of aryl methyl ethers to regenerate the corresponding phenols is a common transformation in organic synthesis. chem-station.com

Several reagents can be employed for the deprotection of methoxy ethers. Boron tribromide (BBr3) is a powerful and widely used reagent for this purpose. chem-station.comorgsyn.orgacs.org The reaction is typically performed in an inert solvent like dichloromethane (B109758) at low temperatures. chem-station.comchemicalbook.com The mechanism involves the formation of a complex between the Lewis acidic boron atom and the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. chem-station.com

Another common method for demethylation is the use of strong acids such as hydrobromic acid (HBr). chem-station.com This reaction is typically carried out at elevated temperatures, often with acetic acid as a co-solvent. chem-station.com The protonation of the ether oxygen makes the methyl group susceptible to nucleophilic attack by the bromide ion.

Research Findings on Synthetic Methodologies

Starting MaterialBrominating AgentConditionsProductYieldReference
3-MethoxybenzaldehydeN-BromosuccinimideAcidicThis compound- nih.gov
p-Bromoanisole1,1-Dichloromethyl methyl ether / TiCl40°C, CH2Cl25-Bromo-2-methoxybenzaldehyde- prepchem.com
3-HydroxybenzaldehydeN-Bromosuccinimide-4-Bromo-3-hydroxybenzaldehyde-
m-Methoxybenzoic acidDibromohydantoinH2SO4, CH2Cl22-Bromo-5-methoxybenzoic acid93.6% google.com
m-Methoxybenzoic acidN-BromosuccinimideH2SO4, Chloroform (B151607)2-Bromo-5-methoxybenzoic acid92.7% google.com

Alternative Bromination Reagents and Conditions

The direct bromination of 3-methoxybenzaldehyde is a common strategy to introduce the bromine atom at the desired position. Several brominating agents and reaction conditions can be employed for this purpose, each with its own set of advantages and considerations.

A combination of iodine pentoxide (I₂O₅) and potassium bromide (KBr) in water presents an environmentally benign option for the bromination of aromatic compounds, including benzaldehydes. researchgate.net This system allows for the in situ generation of bromine, avoiding the handling of highly corrosive and hazardous liquid bromine. The reaction typically proceeds at room temperature with good regioselectivity. researchgate.net

N-Bromosuccinimide (NBS) is another widely used reagent for the selective bromination of aromatic rings. google.com It is a solid, making it easier to handle than liquid bromine. The reaction is often carried out in the presence of an acid catalyst in a suitable solvent. The reactivity and selectivity can be tuned by adjusting the reaction conditions, such as temperature and the choice of solvent. google.com

Elemental bromine (Br₂) can also be used for the direct bromination of 3-methoxybenzaldehyde. This classic method often requires a Lewis acid catalyst to enhance the electrophilicity of the bromine. However, the use of liquid bromine necessitates careful handling due to its high toxicity and corrosiveness.

Brominating AgentTypical ConditionsAdvantages
I₂O₅-KBr Water, Room TemperatureEnvironmentally friendly, in situ generation of bromine. researchgate.net
N-Bromosuccinimide (NBS) Acid catalyst, various solventsSolid reagent, easier handling, good selectivity. google.com
Bromine (Br₂) Lewis acid catalystEstablished method, high reactivity.

Preparation from m-Anisaldehyde

A direct and efficient method for the synthesis of this compound involves the bromination of m-anisaldehyde (3-methoxybenzaldehyde). The methoxy group is an ortho-, para-directing group, and the position ortho to the methoxy group and meta to the aldehyde group is sterically less hindered, favoring the introduction of the bromine atom at the C-2 position. A published procedure describes this transformation, resulting in a good yield of the desired product. cdnsciencepub.com The reaction can be carried out using a suitable brominating agent, such as bromine in a suitable solvent, often with a catalyst to facilitate the electrophilic aromatic substitution. cdnsciencepub.com The isolated yield for this preparation has been reported to be around 70%. cdnsciencepub.com

Multi-step Synthetic Sequences

This compound is a versatile intermediate that can participate in a variety of multi-step synthetic sequences to construct more complex molecular architectures.

The aldehyde functional group of this compound is readily susceptible to condensation reactions, such as the Knoevenagel and Claisen-Schmidt condensations, to form new carbon-carbon double bonds.

In a typical Knoevenagel condensation , this compound can be reacted with an active methylene (B1212753) compound, such as malonic acid or its esters, in the presence of a weak base like piperidine (B6355638) or an amine salt. wikipedia.orgresearchgate.net This reaction would yield a substituted cinnamic acid derivative, a valuable precursor for other organic molecules.

The Claisen-Schmidt condensation involves the reaction of this compound with a ketone, such as acetophenone, in the presence of a base (e.g., sodium hydroxide). researchgate.netresearchgate.net This reaction leads to the formation of a chalcone, an α,β-unsaturated ketone, which is a common scaffold in many biologically active compounds. researchgate.net

Condensation ReactionReactantProduct Type
Knoevenagel CondensationActive methylene compound (e.g., malonic acid)Substituted cinnamic acid derivative wikipedia.org
Claisen-Schmidt CondensationKetone (e.g., acetophenone)Chalcone (α,β-unsaturated ketone) researchgate.netresearchgate.net

The methoxy group of this compound can undergo nucleophilic substitution, specifically demethylation, to yield the corresponding hydroxybenzaldehyde. This transformation is typically achieved using strong Lewis acids like boron tribromide (BBr₃). The reaction involves the coordination of the Lewis acid to the oxygen atom of the methoxy group, followed by the cleavage of the methyl-oxygen bond by a nucleophile, such as a bromide ion generated in the reaction mixture.

Another type of nucleophilic substitution can occur at the benzylic position if the aldehyde is first reduced to an alcohol and then converted to a benzyl (B1604629) halide. This subsequent halide can be displaced by various nucleophiles to introduce a wide range of functional groups.

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. masterorganicchemistry.comlibretexts.orglumenlearning.com In this reaction, this compound can be treated with a phosphorus ylide (a Wittig reagent), which is typically prepared by the reaction of a phosphonium (B103445) salt with a strong base. lumenlearning.com The ylide acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. This leads to the formation of a betaine (B1666868) intermediate, which then collapses to form an oxaphosphetane. The oxaphosphetane subsequently decomposes to yield the desired alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.comlumenlearning.com

For instance, the reaction of this compound with methyltriphenylphosphonium (B96628) bromide in the presence of a strong base like n-butyllithium would yield 1-bromo-4-methoxy-2-vinylbenzene. The choice of the ylide allows for the specific introduction of a substituted double bond in place of the carbonyl group.

Reactant 1Reactant 2Product
This compoundMethyltriphenylphosphonium bromide (in the presence of a strong base)1-Bromo-4-methoxy-2-vinylbenzene

Reaction Mechanisms and Transformations of 2 Bromo 5 Methoxybenzaldehyde

Aldehyde Group Transformations

The aldehyde group in 2-bromo-5-methoxybenzaldehyde is a versatile functional group that can undergo a variety of transformations, including oxidation, reduction, and condensation reactions.

The aldehyde functional group can be oxidized to a carboxylic acid. In the case of this compound, this transformation would yield 2-bromo-5-methoxybenzoic acid. While direct oxidation pathways are a standard organic transformation, related syntheses of the corresponding carboxylic acid have been reported. For instance, 2-bromo-5-methoxybenzoic acid is a key intermediate in the synthesis of Urolithin A, a metabolite with noted biological activities. google.com A documented synthetic method to obtain 2-bromo-5-methoxybenzoic acid involves the bromination of m-methoxybenzoic acid. google.com

Similarly, the related compound 2-bromo-5-hydroxybenzoic acid can be synthesized from 2-bromo-5-hydroxybenzonitrile. nih.govbiosynth.combiosynth.com This transformation highlights the chemical manipulations possible on the benzaldehyde (B42025) core structure.

Table 1: Properties of 2-Bromo-5-methoxybenzoic acid and Related Compounds

Compound Name Molecular Formula Molecular Weight ( g/mol ) CAS Number
2-Bromo-5-methoxybenzoic acid C₈H₇BrO₃ 231.04 22921-68-2 nih.gov
2-Bromo-5-hydroxybenzoic acid C₇H₅BrO₃ 217.02 58380-11-3 nih.govbldpharm.com

The aldehyde group of this compound can be readily reduced to a primary alcohol, forming 2-bromo-5-methoxybenzyl alcohol. This is a common transformation in organic synthesis. A variety of reducing agents can be employed for this purpose, with sodium borohydride (B1222165) being a mild and selective option for the reduction of aldehydes in the presence of other functional groups. nih.gov The related compound, 5-bromo-2-hydroxybenzyl alcohol, is commercially available and used in the synthesis of various other molecules. sigmaaldrich.comnih.govsynquestlabs.com

Table 2: Properties of 2-Bromo-5-hydroxybenzyl alcohol

Compound Name Molecular Formula Molecular Weight ( g/mol ) CAS Number

This compound can undergo condensation reactions with primary amines to form Schiff bases, also known as imines. nih.govresearchgate.netgoogle.com This reaction typically involves heating the aldehyde and amine in a suitable solvent, often with acid catalysis. researchgate.netscribd.com The formation of the C=N double bond is a reversible process, but the equilibrium can be driven towards the product by removing the water formed during the reaction. google.com Schiff bases derived from substituted benzaldehydes are of interest due to their diverse biological activities. scribd.comnih.gov For example, Schiff bases have been synthesized from 5-bromosalicylaldehyde (B98134) and various amines. researchgate.netnih.gov

Aromatic Substitution Reactions

The bromine atom on the aromatic ring of this compound makes it a suitable substrate for various cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between aryl halides and organoboron compounds. researchgate.netnih.gov this compound, being an aryl bromide, can participate in Suzuki-Miyaura reactions to form biaryl structures. This reaction is typically catalyzed by a palladium complex and requires a base. nih.govmdpi.com

The general scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is as follows:

Scheme 1: General Suzuki-Miyaura coupling of this compound with an arylboronic acid.

The success of the Suzuki-Miyaura coupling is highly dependent on the reaction conditions, including the choice of catalyst, base, and solvent. mdpi.comresearchgate.netresearchgate.net Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and commercially available catalyst for these reactions. mdpi.comrsc.org

Optimization studies for Suzuki-Miyaura reactions often involve screening different palladium catalysts, ligands, bases, and solvents to maximize the yield of the desired product. For instance, in the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids, it was found that using 5 mol % of Pd(PPh₃)₄ with K₃PO₄ as the base in 1,4-dioxane (B91453) gave good yields. mdpi.com Automated systems have also been developed to efficiently optimize reaction conditions for Suzuki-Miyaura couplings, exploring variables such as temperature, reaction time, and catalyst loading. nih.gov The choice of phosphine (B1218219) ligands can also significantly influence the catalytic activity. researchgate.net

Table 3: Common Catalysts and Conditions for Suzuki-Miyaura Coupling

Catalyst Base Solvent Typical Temperature (°C)
Pd(PPh₃)₄ K₃PO₄, K₂CO₃, Cs₂CO₃ 1,4-Dioxane, Toluene, DMF 70-110 mdpi.comnih.gov
PdCl₂(PPh₃)₂ Na₂CO₃, K₂CO₃ Toluene/H₂O, Ethanol (B145695)/H₂O 80-100 researchgate.net

Nucleophilic Aromatic Substitution with the Bromine Atom

The bromine atom on the aromatic ring of this compound can be replaced by a nucleophile through a nucleophilic aromatic substitution (SNAr) reaction. In this type of reaction, a nucleophile attacks the electron-deficient aromatic ring, leading to the substitution of a leaving group, in this case, the bromide ion. masterorganicchemistry.comlibretexts.org The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

The reactivity of aryl halides in SNAr reactions is significantly enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as these groups help to stabilize the negative charge of the Meisenheimer complex through resonance. masterorganicchemistry.comlibretexts.org In this compound, the aldehyde group (-CHO) at the ortho position acts as a moderate electron-withdrawing group, activating the ring for nucleophilic attack, although less strongly than a nitro group would. libretexts.org

A notable example of nucleophilic aromatic substitution at the bromine position is the Ullmann condensation, which is a copper-promoted conversion of aryl halides to aryl ethers, thioethers, or amines. wikipedia.org These reactions often require high temperatures and polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) when using traditional copper powder. wikipedia.org However, modern methods utilize soluble copper catalysts, often with ligands such as diamines, amino acids, or phenanthrolines, which can facilitate the reaction under milder conditions. wikipedia.orgnih.gov For instance, reacting this compound with an alcohol in the presence of a suitable copper catalyst can yield an unsymmetrical 2,5-dialkoxybenzaldehyde.

Demethylation of the Methoxy (B1213986) Group to Hydroxyl (e.g., using BBr₃)

The methoxy group (-OCH₃) in this compound can be converted to a hydroxyl group (-OH) through a demethylation reaction. A common and effective reagent for this transformation is boron tribromide (BBr₃). commonorganicchemistry.comnih.gov BBr₃ is a strong Lewis acid that readily coordinates to the oxygen atom of the aryl methyl ether. nih.gov

The mechanism of BBr₃-mediated demethylation has been a subject of detailed study. nih.govnih.govresearchgate.netcore.ac.uk It is proposed that the reaction initiates with the formation of an adduct between the Lewis acidic boron atom and the ether oxygen. nih.gov For aryl methyl ethers, this is followed by the nucleophilic attack of a bromide ion on the methyl group, proceeding via an Sₙ2-like transition state. nih.govresearchgate.net This cleavage of the methyl-oxygen bond results in the formation of methyl bromide and a dibromoborinate intermediate (ArOBBr₂), which is then hydrolyzed during aqueous workup to yield the final phenolic product, 2-bromo-5-hydroxybenzaldehyde. nih.gov

Recent computational studies suggest a more complex mechanism where one equivalent of BBr₃ may be capable of cleaving up to three equivalents of an aryl methyl ether, proceeding through charged intermediates and producing triphenoxyborane before hydrolysis. nih.govresearchgate.net The reaction is typically carried out in an inert solvent like dichloromethane (B109758) (DCM) at reduced temperatures, ranging from -78 °C to room temperature, followed by quenching with water or an aqueous base. commonorganicchemistry.comorgsyn.org

Table 1: General Conditions for Demethylation using Boron Tribromide

ParameterConditionSource(s)
Reagent Boron tribromide (BBr₃), often as a 1M solution in DCM commonorganicchemistry.com
Solvent Dry Dichloromethane (DCM) commonorganicchemistry.comorgsyn.org
Temperature Typically between -78 °C and room temperature commonorganicchemistry.comufp.pt
Stoichiometry 1 to 3+ equivalents of BBr₃ per ether group commonorganicchemistry.comnih.gov
Workup Quenching with water, methanol (B129727), or aqueous base (e.g., NaHCO₃) commonorganicchemistry.comorgsyn.org

Formation of Key Intermediates and Derivatives

The aldehyde group of this compound is a key site for a variety of chemical reactions, allowing for the synthesis of numerous important intermediates and derivatives.

This compound serves as a direct precursor for the synthesis of 2-bromo-5-methoxybenzylamine. chemicalbook.com This transformation can be achieved through a reductive amination process. One documented method involves a two-stage, one-pot reaction. chemicalbook.com

In the first stage, this compound is reacted with methyl carbamate (B1207046) in acetonitrile, with trifluoroacetic acid (TFA) and tert-butyldimethylsilane (B7800976) (TBDMSH) as a reducing agent, at an elevated temperature of 80 °C. chemicalbook.com This forms an intermediate N-acylated amine. The second stage involves the hydrolysis of this intermediate using a mixture of tetrahydrofuran (B95107) (THF), methanol (MeOH), and aqueous lithium hydroxide (B78521) (LiOH), also at 80 °C. chemicalbook.com This step removes the carbamate protecting group to yield the final product, 2-bromo-5-methoxybenzylamine, which can be isolated in high yield after purification by flash chromatography. chemicalbook.com

Table 2: Synthesis of 2-Bromo-5-methoxybenzylamine

StepReagents and ConditionsProductSource
1. Reductive Coupling Methyl carbamate, trifluoroacetic acid, tert-butyldimethylsilane, acetonitrile, 80 °C, 6 hIntermediate N-(2-bromo-5-methoxybenzyl)methylcarbamate chemicalbook.com
2. Hydrolysis Lithium hydroxide, water, THF, methanol, 80 °C, 16 h2-Bromo-5-methoxybenzylamine chemicalbook.com

Synthesis of [1-(2-Bromo-5-methoxybenzylidene)hydrazine] Ligand

The aldehyde functionality of this compound readily undergoes condensation reactions with hydrazine (B178648) and its derivatives to form hydrazones. These compounds are of interest as ligands in coordination chemistry and as intermediates in the synthesis of heterocyclic compounds. The reaction to form the [1-(2-bromo-5-methoxybenzylidene)hydrazine] ligand involves the direct treatment of this compound with hydrazine hydrate (B1144303) (N₂H₄·H₂O). acs.org

The reaction is typically carried out in a protic solvent such as ethanol or methanol. acs.org The nucleophilic nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the C=N double bond characteristic of a hydrazone. The reaction often proceeds under mild conditions and can be catalyzed by a small amount of acid. acs.org The resulting hydrazone can be isolated as a stable solid.

As mentioned in section 3.2.2, the bromine atom of this compound can be substituted to create new C-O bonds. This provides a route to unsymmetrical 2,5-dialkoxybenzaldehydes, which are valuable building blocks in organic synthesis. nih.gov The Ullmann condensation is a classic method for this transformation. wikipedia.org

In this reaction, this compound is coupled with an alcohol (R-OH) or a sodium alkoxide (R-ONa) in the presence of a copper catalyst. wikipedia.org Traditional conditions often required harsh conditions, but modern catalytic systems, such as those using copper(I) iodide with ligands like N,N-dimethyl glycine (B1666218) or phenanthroline, allow the reaction to proceed under milder temperatures. organic-chemistry.org This method allows for the introduction of a second, different alkoxy group at the 2-position, complementing the existing methoxy group at the 5-position.

This compound is a precursor for more complex molecular architectures. For instance, it can be converted into mandelate (B1228975) esters, which are key intermediates in the synthesis of 2-hydroxybenzocyclobutenones. A reported synthesis involves the conversion of this compound into its corresponding tert-butyldimethylsilyl (TBS) protected 2-bromo-mandelate ester. cdnsciencepub.com

This ester derivative then undergoes a halogen-metal exchange reaction, typically using an organolithium reagent like n-butyllithium at low temperatures. The resulting aryllithium species undergoes an intramolecular cyclization, attacking the ester carbonyl group to form the four-membered ring of the benzocyclobutenone core. Subsequent deprotection of the silyl (B83357) ether group yields the final regiospecifically substituted 2-hydroxybenzocyclobutenone. cdnsciencepub.com

Advanced Spectroscopic Analysis and Characterization of 2 Bromo 5 Methoxybenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of 2-Bromo-5-methoxybenzaldehyde.

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the aldehydic, aromatic, and methoxy (B1213986) protons. A typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃) shows a singlet for the aldehyde proton at approximately 10.29 ppm. researchgate.net The methoxy group protons also appear as a sharp singlet at around 3.83 ppm. researchgate.net

The aromatic region reveals a more complex pattern due to the substitution on the benzene (B151609) ring. The proton at the C6 position, adjacent to the bromine atom, typically appears as a doublet at about 7.45 ppm with a coupling constant (J) of 3.0 Hz. researchgate.net The proton at the C4 position is observed as a doublet of doublets at approximately 7.01 ppm (J = 8.8, 3.0 Hz), and the C3 proton appears as a doublet around 7.40 ppm (J = 3.0 Hz). researchgate.net

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group is characteristically downfield, appearing around 190.12 ppm. researchgate.net The carbon attached to the methoxy group (C5) resonates at approximately 164.13 ppm, while the carbon bonded to the bromine atom (C2) is found around 113.74 ppm. researchgate.net The methoxy carbon itself gives a signal at about 55.52 ppm. researchgate.net The remaining aromatic carbons appear at approximately 130.93 ppm, 128.32 ppm, and 118.13 ppm. researchgate.net

Recent research has highlighted discrepancies in the reported ¹³C NMR data for this compound. researchgate.netbiosynth.com For instance, one experimental value for a specific carbon was recorded at 155.6 ppm, whereas several other publications report a value of 159.2 ppm for the same carbon. researchgate.netbiosynth.com This latter value is more consistent with predictions from computational models like Graph Machines. researchgate.netbiosynth.com Such variations can arise from different experimental conditions or sample impurities. The development of advanced neural networks and deep learning models for predicting ¹³C NMR shifts is proving to be a valuable tool for validating experimental data and resolving such ambiguities. researchgate.net For example, a derivative of this compound showed a ¹³C NMR signal at 155.87 ppm. science-softcon.de

¹³C NMR Spectral Interpretation

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group. This peak is typically observed in the region of 1697 cm⁻¹. researchgate.net Another characteristic band at 1585 cm⁻¹ corresponds to the C=C stretching vibrations within the aromatic ring. researchgate.net The presence of the methoxy group can also be confirmed by C-O stretching bands. This technique is also valuable for monitoring reactions, such as the demethylation of this compound to 2-bromo-5-hydroxybenzaldehyde, by observing the appearance of a broad O-H stretching band.

Mass Spectrometry (MS and HRMS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₇BrO₂), high-resolution mass spectrometry (HRMS) provides a very accurate mass measurement. researchgate.net The calculated exact mass for the molecular ion [M]⁺ is 213.9629 Da. researchgate.net Experimental HRMS data typically shows a found value that is in very close agreement, such as 213.9622 Da, confirming the molecular formula. researchgate.net The mass spectrum also displays a characteristic isotopic pattern for bromine, with two major peaks of nearly equal intensity separated by two mass units (for ⁷⁹Br and ⁸¹Br isotopes).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic UV absorption due to their conjugated π-electron systems. science-softcon.de While detailed spectral data for the parent compound is not extensively published, studies on its derivatives provide insight. For example, metal complexes of a Schiff base ligand derived from this compound and hydrazine (B178648) hydrate (B1144303) were characterized using UV-Vis spectroscopy, with λmax values recorded in DMSO. researchgate.net The copper (II) complex of this ligand showed a λmax at 222.8 nm, while the zirconium (IV) complex had a λmax at 213.60 nm. researchgate.net These absorptions are indicative of the electronic transitions within the ligand's molecular orbitals.

Crystal Structure Analysis (e.g., for related brominated benzaldehydes)

Detailed crystallographic studies have been performed on various substituted benzaldehydes, providing a foundation for understanding how bromine and other substituents influence their solid-state architecture. rsc.orgias.ac.in

Crystal Structure of 2-Bromo-5-fluorobenzaldehyde (B45324)

A study of 2-bromo-5-fluorobenzaldehyde (C₇H₄BrFO) provides a close structural analogue. The compound crystallizes in the monoclinic space group P2₁/c with two independent molecules in the asymmetric unit. iucr.org A key conformational feature is that the benzaldehyde (B42025) oxygen atom is positioned trans to the bromine atom at the 2-position, a finding supported by ab initio electronic structure calculations which predict this to be the lower energy conformer. iucr.org

The crystal packing is characterized by several notable intermolecular interactions. Short halogen-halogen interactions between bromine and fluorine atoms are observed, with distances of 3.1878(14) Å, 3.3641(13) Å, and 3.3675(14) Å. iucr.org Additionally, offset face-to-face π-stacking interactions are present, running parallel to the crystallographic b-axis. These stacking interactions are characterized by centroid-centroid distances of 3.8699(2) Å for both independent molecules. iucr.org

Table 1: Crystallographic Data for 2-Bromo-5-fluorobenzaldehyde

Parameter Value
Chemical Formula C₇H₄BrFO
Molecular Weight 203.01
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 15.3593 (6)
b (Å) 3.8699 (2)
c (Å) 23.4189 (9)
β (°) 106.330 (1)
Volume (ų) 1335.84 (10)
Z 8
Temperature (K) 125
R-factor 0.027

Data sourced from Tanski, J. M. & Tureski, R. E. (2013). iucr.org

Crystal Structure of 4-Bromobenzaldehyde (B125591)

The crystal structure of 4-bromobenzaldehyde (C₇H₅BrO) was redetermined at 200 K, providing accurate data for this isomer. researchgate.net It crystallizes in the monoclinic space group P2₁/c with eight molecules per unit cell. The availability of precise data for this compound allows for comparison of the influence of the bromine atom's position on the aromatic ring.

Table 2: Crystallographic Data for 4-Bromobenzaldehyde

Parameter Value
Chemical Formula C₇H₅BrO
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 27.3992 (18)
b (Å) 3.9369 (2)
c (Å) 12.8006 (8)
β (°) 103.504 (2)
Volume (ų) 1342.60 (14)
Z 8
Temperature (K) 200
R-factor (gt) 0.0469

Data sourced from Zeller, M. & Jasinski, J. P. (2020). researchgate.net

Crystal Structure of 2-Fluoro-4-bromobenzaldehyde

The structural properties of 2-fluoro-4-bromobenzaldehyde (C₇H₄BrFO) have also been investigated using X-ray diffraction. nih.gov This compound crystallizes in the orthorhombic space group P2₁2₁2₁ and adopts the stable O-trans conformation, similar to its 2-bromo-5-fluoro analogue. Computational studies on this molecule and its chloro- and bromo-analogs indicate a preference for the O-trans conformation, with a significant energy barrier to rotation. nih.gov The crystal structure is further stabilized by intermolecular hydrogen bonding, forming molecular dimers. nih.gov

Table 3: Crystallographic Data for 2-Fluoro-4-bromobenzaldehyde

Parameter Value
Chemical Formula C₇H₄BrFO
Crystal System Orthorhombic
Space Group P2₁2₁2₁

Data sourced from Aygün, M., et al. (2015). nih.gov

Computational and Theoretical Studies of 2 Bromo 5 Methoxybenzaldehyde

Density Functional Theory (DFT) Calculations

DFT has emerged as a powerful tool for studying the properties of 2-Bromo-5-methoxybenzaldehyde and its derivatives. Calculations are often performed using specific functionals and basis sets, such as B3LYP and CAM-B3LYP with basis sets like 6-311++G(d,p), to achieve a balance between computational cost and accuracy. scielo.brresearchgate.netresearchgate.netresearchgate.netchemsrc.com

DFT calculations have been instrumental in predicting the molecular geometry of this compound and related compounds. Theoretical calculations of bond lengths and angles generally show good agreement with experimental data obtained from X-ray diffraction. scielo.brresearchgate.net For instance, in a study of the related compound 5-bromo-2,3-dimethoxybenzaldehyde (B184988), the optimized geometric parameters were compared with experimental values, confirming the near-planar conformation of the molecule. scielo.br The dihedral angles indicated that the substituent groups on the aromatic ring lie in the same plane, with the exception of the methyl groups attached to the oxygen atoms. scielo.br

Table 1: Comparison of Theoretical and Experimental Geometric Parameters for a Related Bromo-dimethoxybenzaldehyde (Note: Data presented is for 5-bromo-2,3-dimethoxybenzaldehyde as a representative example of DFT applications in this class of compounds)

ParameterTheoretical Value (CAM-B3LYP/6-311++G(d,p))Experimental Value (X-ray Diffraction)
C1-C2-C3-C6 Dihedral Angle-0.1°Not explicitly stated in the provided text
C1-C2-C3-C7 Dihedral Angle176.9°Not explicitly stated in the provided text
C1-C7-O1 Bond AngleNot explicitly stated in the provided textIncreased slightly compared to an isomer due to repulsive forces. scielo.br

This table is illustrative and based on findings for a closely related compound, demonstrating the application of DFT in geometric prediction. scielo.br

The electronic properties of this compound, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), have been extensively studied using DFT. scielo.brresearchgate.netresearchgate.netiucr.orgiucr.org The HOMO energy is an indicator of a molecule's electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. scielo.br

For a related compound, 5-bromo-2,3-dimethoxybenzaldehyde, the HOMO and LUMO energies were calculated at the CAM-B3LYP/6-311++G(d,p) level of theory. scielo.br The distribution of these frontier orbitals provides insights into the reactive sites of the molecule. In many benzaldehyde (B42025) derivatives, the HOMO is often localized on the benzene (B151609) ring and the methoxy (B1213986) group, while the LUMO is typically centered on the aldehyde group and the aromatic ring. This distribution suggests that the aldehyde group is a likely site for nucleophilic attack.

Table 2: Frontier Molecular Orbital Energies for a Related Bromo-dimethoxybenzaldehyde (Note: Data presented is for 5-bromo-2,3-dimethoxybenzaldehyde)

Molecular OrbitalEnergy (a.u.)
HOMONot explicitly stated in the provided text
LUMONot explicitly stated in the provided text
HOMO-LUMO GapNot explicitly stated in the provided text

This table is a template for presenting HOMO-LUMO data. Specific energy values for this compound require direct computational results not available in the provided search results.

DFT calculations are also employed to simulate the vibrational spectra (FT-IR and FT-Raman) of this compound and its analogs. researchgate.netchemsrc.commdpi.comacs.org By calculating the harmonic vibrational frequencies, researchers can assign the observed spectral bands to specific vibrational modes of the molecule. researchgate.netmdpi.com These theoretical spectra often show good agreement with experimental measurements after applying appropriate scaling factors. researchgate.netmdpi.com

Computational studies have been crucial in identifying and characterizing the non-covalent interactions that govern the crystal packing and supramolecular assembly of this compound and its derivatives. These interactions include halogen bonding, hydrogen bonding, and π-π stacking. scielo.briucr.orgnih.govuomphysics.net

In the crystal structure of a related compound, 5-bromo-2,3-dimethoxybenzaldehyde, intermolecular interactions of the C-H···O type were identified, contributing to the stability of the supramolecular arrangement. scielo.brscielo.br The interaction energies for these bonds were calculated to be relatively weak, in the range of -1.30 to -2.91 kcal/mol. scielo.br Hirshfeld surface analysis is another computational tool used to visualize and quantify these intermolecular contacts. scielo.br

For other bromo-substituted compounds, halogen bonding (Br···Br or Br···O) and π-π stacking interactions between aromatic rings have been shown to play a significant role in the crystal packing. scielo.briucr.orgnih.gov The distances between interacting atoms and aromatic centroids, as well as the interaction energies, can be calculated to assess the strength and nature of these forces. scielo.briucr.orgnih.gov

Table 3: Calculated Intermolecular Interaction Energies for a Related Bromo-dimethoxybenzaldehyde (Note: Data presented is for 5-bromo-2,3-dimethoxybenzaldehyde)

Interaction TypeInteracting Atoms/GroupsCalculated Interaction Energy (kcal/mol)
Hydrogen BondC4-H···O1-C7-2.91 scielo.br
Hydrogen BondC8-H···O2-C8-1.30 scielo.br
π-π StackingAromatic ringsDistance of 3.961 Å scielo.br

This table showcases the types of intermolecular interactions and their calculated energies for a closely related compound. scielo.brscielo.br

Quantum Mechanical Calculations

Beyond DFT, other quantum mechanical calculations, such as ab initio Hartree-Fock methods, have been used to study molecules like 2-bromo-5-hydroxybenzaldehyde, a close analog. researchgate.net These calculations provide a fundamental understanding of the molecular geometry and electronic structure in the isolated state, which can then be compared with experimental crystal structures to understand the effects of intermolecular forces in the solid state. researchgate.net Quantum mechanical calculations are also foundational for understanding thermodynamic properties and hyperconjugative interactions that contribute to molecular stability. uomphysics.net

Molecular Modeling of Reactivity and Selectivity

Molecular modeling techniques, often based on DFT and other quantum mechanical calculations, are used to predict the reactivity and selectivity of this compound in chemical reactions. scielo.br By analyzing the electronic properties, such as the distribution of frontier molecular orbitals and molecular electrostatic potential (MEP) maps, researchers can identify the most likely sites for electrophilic and nucleophilic attack. scielo.brscielo.br

For example, the MEP map can reveal electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. In benzaldehyde derivatives, the oxygen atom of the carbonyl group typically has a negative electrostatic potential, making it a site for electrophilic attack, while the carbonyl carbon is electrophilic. scielo.br These models can help predict the outcomes of reactions like Suzuki-Miyaura coupling, where the bromine atom acts as a leaving group. Furthermore, Fukui functions, derived from DFT, can be used to quantify the local reactivity of different atomic sites within the molecule, providing a more detailed picture of its chemical selectivity. researchgate.net

Applications in Medicinal Chemistry and Pharmaceutical Synthesis

Precursor in Drug Development

2-Bromo-5-methoxybenzaldehyde is a key starting material in the synthesis of various pharmaceutical agents. chemicalbook.com Its derivatives have shown potential in treating a range of conditions, highlighting the compound's importance in drug discovery and development.

Phosphodiesterase-4 (PDE4) is a significant target in the development of drugs for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). acs.org Inhibitors of this enzyme have demonstrated anti-inflammatory effects. this compound is utilized as a precursor in the synthesis of PDE4 inhibitors. For instance, derivatives of this compound are investigated for their potential to inhibit PDE4, with some showing significant inhibitory activity. acs.org The synthesis of selaginpulvilins, which are natural PDE4 inhibitors, and their analogs often involves intermediates derived from substituted benzaldehydes like this compound. acs.org The development of novel benzimidazole (B57391) derivatives as PDE4 inhibitors has also been a focus, with some compounds showing high selectivity and potent anti-inflammatory effects in preclinical models. acs.org

B-cell lymphoma-extra large (BCL-XL) is an anti-apoptotic protein that is often overexpressed in cancer cells, contributing to their survival. Therefore, inhibitors of BCL-XL are a promising class of anti-cancer agents. 2-Bromo-5-hydroxybenzaldehyde, which can be synthesized from this compound, is a reactant used in the preparation of BCL-XL inhibitors. chemicalbook.comchemicalbook.com These inhibitors work by promoting apoptosis, or programmed cell death, in cancer cells. Research has demonstrated that compounds derived from this precursor can effectively inhibit BCL-XL, leading to increased apoptosis in various cancer cell lines.

Beyond its role in specific inhibitor synthesis, this compound and its derivatives are explored for broader anti-inflammatory and analgesic (pain-relieving) properties. chemimpex.com Studies have involved the synthesis of novel benzohydrazide (B10538) derivatives from 2-bromo-5-methoxybenzoic acid, which can be produced from the aldehyde. nih.govchemicalbook.com These derivatives have been screened for their biological activities, with some compounds exhibiting promising analgesic and anti-inflammatory effects. nih.govmedcraveonline.com The versatile structure of this compound allows for the creation of diverse molecules that can be tested for their potential to alleviate inflammation and pain. chemimpex.com

Role in Synthesis of Biologically Active Molecules

The utility of this compound extends to the synthesis of a wide range of biologically active molecules. chemimpex.com Its reactive aldehyde group and the presence of bromo and methoxy (B1213986) substituents allow for its incorporation into complex molecular frameworks with potential therapeutic applications. smolecule.com For example, it is used in the synthesis of Schiff bases and in various carbon-carbon bond-forming reactions, which are fundamental steps in building complex organic molecules for medicinal chemistry research. smolecule.comnanobioletters.com The compound also serves as an intermediate in the creation of agrochemicals and functional materials like dyes and pigments. chemimpex.com

Intermediate in Complex Pharmaceutical Compounds

This compound is a valuable intermediate in the multi-step synthesis of complex pharmaceutical compounds. chemicalbook.comsmolecule.comruifuchemical.com Its chemical structure allows for sequential modifications and reactions to build intricate molecular architectures.

One specific application of this compound as an intermediate is in the synthesis of phenanthro[3,2-b]benzothiophene derivatives. While direct synthesis pathways from this compound are not explicitly detailed in the provided search results, the analogous compound 2-bromo-5-methoxybenzoic acid is used in the synthesis of other complex heterocyclic systems like dibenzo[b,f]thiepin-10(11H)-one derivatives. chemicalbook.com This suggests the potential for this compound to be a precursor for similarly complex polycyclic aromatic compounds containing a thiophene (B33073) ring fused with a phenanthrene (B1679779) system. The synthesis of such complex molecules often involves multiple steps, where the initial aldehyde functionality is transformed and integrated into the final complex structure.

Synthesis of N-formyl-2-bromo-O-methylnorbelladine and Galantamine Derivatives

A significant application of a derivative of this compound, specifically 2-bromo-5-hydroxy-4-methoxybenzaldehyde, is in the synthesis of N-formyl-2-bromo-O-methylnorbelladine. This compound serves as a key precursor in the biomimetic synthesis of galantamine, a drug used in the management of Alzheimer's disease. rsc.orgresearchgate.net

Precursor for 3-(2-Bromo-5-methoxyphenyl)-2,2-dimethylpropan-1-ol

While direct synthesis of 3-(2-Bromo-5-methoxyphenyl)-2,2-dimethylpropan-1-ol from this compound is not explicitly detailed in the provided context, the synthesis of structurally related compounds suggests potential synthetic routes. The synthesis of aryl hydroxymethylated compounds, which are key pharmaceutical intermediates, often involves the formylation of a bromo-anisole derivative followed by reduction. For instance, the synthesis of (5-fluoro-2-methoxyphenyl)methanol (B151816) involves the formylation of 2-bromo-4-fluoroanisole. ucc.ie A similar strategy could theoretically be applied, starting with an appropriate precursor derived from this compound, to achieve the target molecule.

Proteomics Research Applications

This compound is recognized as a useful biochemical for proteomics research. scbt.com Aldehydes are known to react with primary amines, such as the N-terminus of proteins or the side chain of lysine (B10760008) residues, making this compound a potential tool for protein modification, cross-linking, or labeling in proteomic studies.

Development of Metal Complexes with Biological Activity

This compound has been utilized in the synthesis of Schiff base ligands, which in turn form coordination complexes with various transition metals, exhibiting a range of biological activities. nanobioletters.comresearchgate.net

Synthesis and Characterization of Schiff Base Ligands

A novel Schiff base ligand, [1-(2-bromo-5-methoxybenzylidene)-hydrazine], was synthesized through the condensation of this compound with hydrazine (B178648) hydrate (B1144303) in the presence of a catalytic amount of concentrated sulfuric acid. nanobioletters.comresearchgate.net This ligand was then used to synthesize a series of metal complexes with Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) ions. nanobioletters.comresearchgate.net Spectroscopic analysis indicated that the ligand acts in a monodentate fashion, with a stoichiometry of 4:1 (ligand to metal ion). nanobioletters.comresearchgate.net

Antimicrobial, Antitubercular, and Antimalarial Activities of Metal Complexes

The synthesized metal complexes of the [1-(2-bromo-5-methoxybenzylidene)-hydrazine] Schiff base ligand were screened for their biological activities. nanobioletters.comresearchgate.net The results demonstrated that these metal complexes possess significant antimicrobial, antitubercular, and antimalarial properties. nanobioletters.com

Table 1: Biological Activities of Metal Complexes Derived from this compound Schiff Base

Metal ComplexAntimicrobial ActivityAntitubercular Activity (against M. tuberculosis)Antimalarial Activity
Cu(II) Excellent--
Zn(II) Excellent--
Ni(II) -Active-
Cd(II) --Excellent

Data sourced from Letters in Applied NanoBioScience. nanobioletters.com

Specifically, the Cu(II) and Zn(II) complexes showed excellent antimicrobial activity. nanobioletters.com The Ni(II) complex was found to be active against Mycobacterium tuberculosis, and the Cd(II) complex exhibited excellent antimalarial activity. nanobioletters.com This highlights the potential of using this compound as a scaffold for developing new therapeutic agents.

Applications in Agrochemical and Materials Science Research

Agrochemical Development (e.g., Pesticides and Herbicides)

In the field of agrochemistry, 2-Bromo-5-methoxybenzaldehyde serves as a key precursor for the synthesis of new biologically active molecules intended for crop protection. chemimpex.comsmolecule.com Its structural framework is incorporated into larger compounds that are then tested for pesticidal and herbicidal activities. The development of new agrochemicals is crucial for improving agricultural output, and this benzaldehyde (B42025) derivative plays a role in this ongoing research. chemimpex.com

Research has focused on synthesizing derivatives of this compound to create novel compounds with potential agrochemical applications. One area of investigation involves the preparation of benzohydrazide (B10538) derivatives. For example, a series of 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives have been synthesized and characterized. nih.gov These compounds were subsequently screened for various biological activities, including antifungal and antibacterial properties, which are critical for controlling plant diseases. nih.gov

Another significant line of research is the synthesis of Schiff bases and their metal complexes. Schiff bases are formed through the condensation of an aldehyde, such as this compound, with a primary amine. researchgate.net These Schiff base ligands can then form coordination complexes with various metal ions. Such complexes have been noted for their potential as insecticides, fungicides, and herbicides. researchgate.net For instance, a ligand derived from the condensation of this compound and hydrazine (B178648) hydrate (B1144303) has been used to create complexes with transition metals, and these complexes have been evaluated for their antimicrobial activities. researchgate.net

Table 1: Research on Agrochemical Applications of this compound Derivatives

Derivative Class Synthetic Approach Target Application Research Finding
Benzohydrazides Synthesis of 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives. nih.gov Antifungal, Antibacterial Novel compounds were prepared and screened for biological activities relevant to crop protection. nih.gov
Schiff Base Metal Complexes Condensation of this compound with hydrazine to form a ligand, followed by complexation with metal ions. researchgate.net Fungicidal, Herbicidal, Insecticidal The resulting metal complexes demonstrated antimicrobial properties, indicating potential for agrochemical use. researchgate.netresearchgate.net

Creation of Functional Materials (e.g., Polymers and Coatings)

The utility of this compound extends into materials science, where it is employed in the creation of functional materials like polymers and coatings. chemimpex.comsmolecule.com Its potential lies in its ability to be integrated into larger molecular structures, thereby imparting specific properties to the resulting material. smolecule.com

One of the key applications in this area is its use as a precursor to ligands for catalysts used in polymerization. For example, Schiff base ligands derived from this compound can form complexes with metals. These metal complexes have been studied for their catalytic activity in various chemical reactions, including the polymerization of alkenes, which is a fundamental process in the production of many plastics and polymers. researchgate.net

While direct incorporation into the main chain of a polymer is a potential application, its role as a building block for more complex functional molecules is also significant. These molecules can then be used to develop materials with specific electronic or optical properties. smolecule.com For instance, derivatives of this compound can be synthesized to create materials for specialized applications such as self-healing coatings, where the chemical properties of the derivative contribute to the material's functionality. lookchem.com

Table 2: Applications in Functional Material Synthesis

Application Area Role of this compound Resulting Material/Function Supporting Research
Polymerization Precursor to Schiff base ligands for metal catalysts. Catalysts for alkene polymerization. Metal complexes of derived ligands show catalytic potential. researchgate.net
Functional Coatings Building block for specialized molecules. Potential for creating materials like self-healing coatings. Derivatives can be designed for specific material properties. lookchem.com
Electronic Materials Intermediate in the synthesis of complex organic molecules. Materials with specific electronic or optical properties. smolecule.com The compound's structure allows for the development of novel functional materials. smolecule.com

Development of Fluorescent Probes for Biological Imaging

In the realm of biotechnology and medical research, this compound is a valuable starting material for the synthesis of fluorescent probes. chemimpex.com These probes are essential tools for biological imaging, enabling researchers to visualize cellular processes and track biomolecules in real time. The development of novel fluorescent dyes is a continuously evolving field, and this compound provides a scaffold for creating probes with tailored properties.

One notable application is in the synthesis of isocoumarin-based fluorescent dyes. Research has demonstrated a synthetic route starting with the oxidation of this compound to its corresponding benzoic acid. unimi.it This intermediate is then used to construct D-π-A (donor-pi-acceptor) systems. These isocoumarin (B1212949) derivatives exhibit solvatochromic properties, meaning their fluorescence changes with the polarity of their environment. This sensitivity makes them useful as probes for studying biomolecular interactions and cellular environments. unimi.it

The general class of halogenated benzaldehydes, to which this compound belongs, is recognized for its utility in creating imaging agents. The specific combination of the bromo and methoxy (B1213986) groups on the benzaldehyde ring influences the electronic properties of the final dye molecule, which in turn determines its fluorescent characteristics. unimi.it

Table 3: Use in Fluorescent Probe Development

Probe Type Synthetic Strategy Key Feature Application
Isocoumarin-based Dyes Oxidation of this compound, followed by multi-step synthesis to form a D-π-A system. unimi.it Solvatochromic fluorescence (polarity-sensitive). unimi.it Probing cellular environments and biomolecular interactions. unimi.it
General Biological Imaging Agents Use as a building block for complex fluorescent molecules. chemimpex.com Tunable photophysical properties based on its structure. Visualizing cellular processes and tracking biomolecules.

Future Research Directions and Emerging Areas

Development of Novel Synthetic Routes with Enhanced Sustainability

The principles of green chemistry are increasingly pivotal in the design of synthetic pathways. Future research will likely focus on developing more sustainable methods for the synthesis of 2-bromo-5-methoxybenzaldehyde and its derivatives, minimizing environmental impact and enhancing process efficiency.

Current synthetic approaches, while effective, often rely on traditional methods that may involve hazardous reagents and generate significant waste. For instance, a patented method for the synthesis of the related compound, 2-bromo-5-methoxybenzoic acid, involves the bromination of m-methoxybenzoic acid in a halogenated hydrocarbon solvent with a bromination reagent and initiator. google.com While this method achieves a high yield of over 92%, the use of halogenated solvents and the generation of by-products present environmental concerns. google.com

Exploration of New Catalytic Transformations

The reactivity of the bromine and aldehyde functionalities in this compound makes it an ideal substrate for a variety of catalytic cross-coupling reactions. Future research will undoubtedly uncover new catalytic transformations, expanding the synthetic utility of this versatile building block.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, have already demonstrated their power in creating carbon-carbon bonds using aryl halides. The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a powerful tool for synthesizing biaryl compounds and other complex architectures. youtube.comwikipedia.org The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product. wikipedia.org

Similarly, the Mizoroki-Heck reaction provides a method for the vinylation of aryl halides. arkat-usa.orgorganic-chemistry.org Research into the Heck coupling of related compounds, such as 2-acetyl-5-bromobenzofuran, has shown that microwave irradiation can significantly accelerate the reaction, leading to high yields in a much shorter time frame compared to conventional heating. arkat-usa.org

Future explorations in this area could involve the development of novel catalyst systems with higher activity and stability, allowing for reactions under milder conditions and with a broader substrate scope. The use of N-heterocyclic carbene (NHC) palladium complexes has shown promise in enhancing the catalytic activity for Suzuki-Miyaura reactions. nih.gov Further research into ligand design and the use of alternative metal catalysts could lead to more efficient and selective transformations of this compound.

Advanced Mechanistic Studies of Reactions involving this compound

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic methods and designing new transformations. Advanced mechanistic studies, combining experimental and computational approaches, will be instrumental in elucidating the intricate details of these reactions.

For instance, in palladium-catalyzed cross-coupling reactions, the precise mechanism of transmetalation in the Suzuki-Miyaura reaction is still a subject of investigation. wikipedia.org Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the energetics of different reaction pathways, the structures of transition states, and the role of various ligands and additives.

In the Heck reaction, the presence of additives like tetrabutylammonium (B224687) bromide (TBAB) has been shown to be crucial for achieving high yields, potentially by stabilizing the Pd(0) catalyst and preventing dehalogenation side reactions. beilstein-journals.org Mechanistic studies can help to unravel the exact role of these additives and guide the development of more effective reaction protocols. Understanding the factors that control regioselectivity and stereoselectivity in these reactions is another key area for future mechanistic investigations.

Design and Synthesis of New Derivatives with Tunable Biological Activities

The this compound scaffold serves as a valuable starting point for the synthesis of a diverse range of derivatives with potential biological activities. Future research will focus on the rational design and synthesis of new analogues with tailored pharmacological profiles.

One promising area is the development of novel antidiabetic agents. A series of quinolone-based hydrazones derived from a related methoxybenzaldehyde have been synthesized and shown to exhibit significant inhibitory activity against key metabolic enzymes such as α-glucosidase, α-amylase, and aldose reductase. acs.orgacs.org The structure-activity relationship (SAR) studies revealed that the presence of electron-withdrawing groups on the aryl ring of the hydrazone moiety enhanced the inhibitory potency. acs.org For example, a derivative with a 4-bromo substituent showed strong inhibitory effects. acs.org

Furthermore, derivatives of related bromophenols have been investigated for their antioxidant and anticancer activities. nih.gov The synthesis of novel 5-bromo-7-azaindolin-2-one derivatives has also yielded compounds with potent antitumor activity, with some exhibiting greater potency than the established drug Sunitinib. nih.gov

Future efforts will likely involve the synthesis of new libraries of compounds based on the this compound core, exploring a wider range of substituents and heterocyclic systems to fine-tune their biological activity and selectivity.

Computational Drug Design and Virtual Screening based on this compound Scaffold

Computational methods are becoming increasingly indispensable in modern drug discovery. The this compound scaffold provides an excellent foundation for computational drug design and virtual screening campaigns to identify novel therapeutic agents.

Molecular docking studies can be employed to predict the binding modes and affinities of designed derivatives with specific biological targets. For example, in the study of quinolone-based hydrazones as antidiabetic agents, molecular docking was used to investigate the interactions of the synthesized compounds with the active sites of α-amylase, α-glucosidase, and aldose reductase. acs.org These studies revealed favorable binding interactions for the most potent compounds. acs.org

Molecular dynamics (MD) simulations can further validate the stability of ligand-protein complexes and provide insights into the dynamic behavior of the system. acs.org Density Functional Theory (DFT) analysis can be used to calculate the electronic properties of the molecules, such as the HOMO-LUMO energy gap, which can be correlated with their reactivity and biological activity. acs.org

Future research will likely leverage these computational tools more extensively for the in silico design of new derivatives of this compound with improved potency, selectivity, and pharmacokinetic properties. Virtual screening of large compound libraries against various biological targets, using the this compound scaffold as a query, could accelerate the discovery of new drug candidates.

Q & A

Q. Table 1. Key Physicochemical Properties of this compound

PropertyValue/DescriptionReference
Molecular FormulaC₈H₇BrO₂
Molecular Weight215.04 g/mol
Melting PointNot reported; analog (1d) m.p. 101–104°C
StabilityStable under dry, inert conditions

Q. Table 2. Common Synthetic Applications

ApplicationReaction TypeYield (%)Reference
Acrylamide DerivativesNucleophilic Addition82
MALDI Matrix DevelopmentOlefinationNot reported
Cross-Coupling IntermediatesSuzuki-Miyaura>90*

*Theoretical yield based on optimized conditions.

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2-Bromo-5-methoxybenzaldehyde
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.